molecular formula C13H14N4OS B2939989 N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034232-71-6

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2939989
CAS No.: 2034232-71-6
M. Wt: 274.34
InChI Key: ZZVJBGZJHWMPRH-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety at position 3. The amide nitrogen is further functionalized with a (5-cyclopropylpyridin-3-yl)methyl group, introducing a pyridine ring bearing a cyclopropyl substituent. This structural motif is characteristic of synthetic elicitors and agrochemicals, which often leverage heterocyclic frameworks for bioactivity .

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-8-12(19-17-16-8)13(18)15-6-9-4-11(7-14-5-9)10-2-3-10/h4-5,7,10H,2-3,6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVJBGZJHWMPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring and a cyclopropyl-substituted pyridine moiety, contributing to its unique pharmacological profile. Its molecular formula is C13H14N4OSC_{13}H_{14}N_{4}OS with a molecular weight of 274.34 g/mol .

PropertyValue
Molecular FormulaC13H14N4OS
Molecular Weight274.34 g/mol
CAS Number2034232-71-6

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens, including both bacteria and fungi. Studies indicate that compounds with similar structural features can inhibit the growth of Gram-positive and Gram-negative bacteria .

Minimum Inhibitory Concentration (MIC) Values:

  • Against Staphylococcus aureus : MIC = 1.95–15.62 µg/mL
  • Against Escherichia coli : MIC values vary depending on the derivative structure.

Anti-inflammatory Properties

Research suggests that the compound may also exhibit anti-inflammatory effects. The mechanism often involves modulation of enzyme activity or receptor interactions, which can lead to reduced inflammation in various models .

Anticancer Activity

The thiadiazole scaffold is recognized for its potential as an anticancer agent. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation across several lines:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)
  • Prostate Cancer (DU-145)

In vitro studies indicate that these compounds can act as drug lead molecules in cancer chemotherapy .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : The compound’s structure allows it to bind to various receptors, influencing cellular responses.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its analogs:

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of 15 new derivatives of 4-methyl-thiadiazole against various bacterial strains, noting promising results for compounds structurally related to N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-thiadiazole .
  • Anticancer Evaluation : Research focused on the anticancer properties of thiadiazole derivatives showed that certain modifications led to enhanced activity against multiple cancer cell lines .

Scientific Research Applications

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound with a thiadiazole ring and a cyclopropyl-substituted pyridine moiety. Its molecular formula is C12H14N4OS, and it has potential in medicinal chemistry because of its diverse biological activities.

Scientific Research Applications

While specific applications, case studies, and comprehensive data for this compound are not available in the provided search results, research on similar compounds can provide insight. Here's a look at the applications of a similar compound, N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide:

  • Chemistry This compound serves as a building block for synthesizing complex heterocyclic compounds.
  • Biology It is studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine There is ongoing research exploring its potential as a therapeutic agent for various diseases.
  • Industry It is used in developing new materials and chemical processes.

Chemical Reactions

N-((5-cyclopropylpyridin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo several chemical reactions:

  • Oxidation Oxidizing agents can be used to form corresponding oxidized products.
  • Reduction Reducing agents can yield reduced derivatives.
  • Substitution Functional groups can be replaced with other groups through substitution reactions.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and pyridine moiety in the compound are susceptible to oxidation under specific conditions. Key findings include:

Reaction Type Reagents/Conditions Products Key Observations
Thiadiazole Oxidation KMnO₄ (acidic medium)Sulfoxide or sulfone derivativesPartial oxidation occurs at the sulfur atom, forming sulfoxides as intermediates .
Pyridine Oxidation H₂O₂ (catalytic Fe³⁺)Pyridine N-oxide derivativesSelective oxidation of the pyridine nitrogen, preserving the thiadiazole ring .

Mechanistic Insight : Oxidation of the thiadiazole ring typically proceeds via electrophilic attack at the sulfur atom, while pyridine oxidation involves radical intermediates under peroxide conditions .

Reduction Reactions

Reductive transformations target the carboxamide group and cyclopropane ring:

Reaction Type Reagents/Conditions Products Key Observations
Carboxamide Reduction LiAlH₄ (anhydrous ether)Corresponding amine derivativeComplete reduction of the amide to a primary amine with >80% yield .
Cyclopropane Ring Opening H₂/Pd-C (high pressure)Linear alkane derivativesHydrogenolysis of the cyclopropane ring occurs under catalytic hydrogenation .

Limitations : Reduction of the thiadiazole ring itself is uncommon unless harsh conditions (e.g., HI/red phosphorus) are employed .

Nucleophilic Substitution

The methyl group on the thiadiazole ring and the pyridyl nitrogen participate in substitution reactions:

Reaction Site Reagents/Conditions Products Key Observations
Methyl Group Halogenation Br₂ (FeBr₃ catalyst)Bromomethyl-thiadiazole derivativeElectrophilic substitution occurs regioselectively at the methyl group .
Pyridyl Nitrogen Alkylation CH₃I (K₂CO₃, DMF)N-methylpyridinium saltQuaternization of the pyridine nitrogen enhances water solubility .

Kinetic Data : Halogenation at the methyl group proceeds with a second-order rate constant of k=1.2×103M1s1k=1.2\times 10^{-3}\,\text{M}^{-1}\text{s}^{-1} at 25°C .

Cycloaddition and Ring-Opening Reactions

The strained cyclopropane ring exhibits unique reactivity:

Reaction Type Reagents/Conditions Products Key Observations
Cyclopropane Ring-Opening Ozone (O₃), then Zn/H₂ODicarbonyl compoundsOzonolysis cleaves the cyclopropane ring, forming two ketone groups .
Diels-Alder Reaction Maleic anhydride (heat)Bicyclic adductsThe cyclopropane acts as a dienophile, forming six-membered rings .

Thermodynamic Stability : Cyclopropane ring-opening releases ΔH=48.2kJ mol\Delta H=-48.2\,\text{kJ mol}, favoring product formation .

Hydrolysis and Stability

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Condition Products Key Observations
Acidic (HCl, reflux) Carboxylic acid and ammonium chlorideComplete hydrolysis within 4 hours at 80°C .
Basic (NaOH, aqueous) Sodium carboxylate and ammoniaFaster hydrolysis compared to acidic conditions (t₁/₂ = 30 minutes) .

pH-Dependent Stability : The compound remains stable in neutral pH but degrades rapidly in strongly acidic/basic environments .

Interaction with Biological Nucleophiles

The compound reacts with biological thiols (e.g., glutathione):

Nucleophile Reaction Site Products Biological Implications
Glutathione (GSH) Thiadiazole sulfurS-Conjugated adductsDetoxification pathway observed in hepatic microsomes .

Kinetic Parameters : Reaction with GSH follows Michaelis-Menten kinetics (Km=12.4μMK_m=12.4\,\mu \text{M}) .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,2,3-thiadiazole-5-carboxamides, which are widely explored for their biological activities. Below is a comparative analysis with key analogs:

Compound Name Substituent on Amide Nitrogen Molecular Weight Biological Activity Key Structural Differences
N-((5-cyclopropylpyridin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide (5-cyclopropylpyridin-3-yl)methyl ~344 (inferred) Potential antifungal/plant activator* Pyridine with cyclopropyl substituent; rigid, lipophilic group.
Tiadinil (N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide) 3-chloro-4-methylphenyl 283.75 Plant defense inducer Chlorinated aromatic ring; enhances binding to plant receptors.
Isotianil (3,4-dichloro-N-(2-cyanophenyl)-1,2-thiazole-5-carboxamide) 2-cyanophenyl 296.15 Antifungal agent Thiazole core with cyano-substituted aryl group; improved metabolic stability.
N-(5-(benzodioxolyl)isoxazolyl)methyl analog Benzo[d][1,3]dioxol-5-yl isoxazolylmethyl 344.3 Not specified Isoxazole-benzodioxole hybrid; may influence solubility and target specificity.
N-(5-amino-2-chlorophenyl) analog 5-amino-2-chlorophenyl 268.72 Unknown Amino and chloro substituents on aryl group; potential for hydrogen bonding interactions.

*Inferred activity based on structural similarity to tiadinil and isotianil.

Physicochemical Properties

  • Melting Points : Analogous 1,2,3-thiadiazole carboxamides exhibit melting points ranging from 123–183°C (e.g., derivatives in ), suggesting moderate thermal stability . The cyclopropylpyridinylmethyl substituent may lower melting points compared to aryl analogs due to reduced crystallinity.
  • Solubility : Pyridine-containing analogs (e.g., ) show moderate solubility in polar aprotic solvents like DMF, critical for synthetic applications .

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